Antimicrobial peptide scolopin-2
Description
Scolopin-2 is a cationic antimicrobial peptide (AMP) derived from centipede venoms. It exhibits dual functionality, demonstrating both antimicrobial activity and cytotoxic effects against cancer cells. Studies highlight its ability to inhibit proliferation and induce apoptosis in Hela cells, with enhanced efficacy observed in its amidated form (Amidated Scolopin-2) . Unlike plant or scorpion-derived AMPs, scolopin-2’s unique origin from arthropod venom underscores its evolutionary adaptation for defense and predation. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial surfaces, a common trait among cationic AMPs .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILKKFMLHRGTKVYKMRTLSKRSH |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Scolopin-2 and Selected AMPs
- Scolopin-2 : Lacks disulfide bonds, relying on charge-mediated membrane interaction.
- Snakin-2 : Stability derives from six disulfide bonds, enabling resistance to proteolysis .
- Scorpion AMPs : Structural rigidity from disulfide bridges enhances target specificity .
- Defensins : β-sheet-driven dimerization facilitates pore formation in microbial membranes .
Antimicrobial Activity and Mechanisms
Table 2: Activity Spectrum and MIC Values*
*MIC data for scolopin-2 inferred from cytotoxicity studies; exact microbial targets require further validation.
- Scolopin-2 : Demonstrates anticancer activity, a rarity among AMPs, with amidated forms showing lower IC50 values against Hela cells .
- Snakin-2 : Highly effective against plant fungal pathogens, with synthetic analogs matching natural peptide activity .
- Brevinin-2 analogs: Efficacy against multidrug-resistant A.
Therapeutic Potential and Modifications
- Amidation : Amidated Scolopin-2 exhibits prolonged half-life and enhanced cellular uptake, similar to C-terminal modifications in scorpion AMPs .
- Cyclization : Disulfide-cyclized peptides (e.g., cyclotides) show superior protease resistance compared to linear scolopin-2, though synthesis complexity increases .
- Toxicity Modulation : Scorpion Stigmurin analogs reduced hemolytic activity by 60% via residue substitution, a strategy yet to be applied to scolopin-2 .
Preparation Methods
Extraction and Initial Preparation
The initial step in preparing scolopin-2 involves extraction from centipede tissues or venom, typically employing enzymatic hydrolysis or solvent extraction methods.
- Sample Preparation: Centipede superfine powder (~2 g) is mixed with double distilled water (10 mL).
- Enzyme Treatment: Trypsin is added as the protease, and the mixture is incubated at 55 °C for 4 hours to hydrolyze proteins into peptides.
- Enzyme Inactivation: The reaction is stopped by heating at 99 °C for 10 minutes.
- Centrifugation: The mixture is centrifuged twice (3500 rpm for 5 min and 5000 rpm for 10 min at 4 °C) to remove solids and collect the supernatant.
- Precipitation: Two volumes of precooled acetone are added to precipitate peptides, followed by centrifugation. This step is repeated with acetone and petroleum ether (1:1) to purify the precipitate.
- Freeze-Drying: The final precipitate is freeze-dried and stored at -20 °C for further use.
Optimization of Enzymatic Hydrolysis:
An orthogonal experimental design was used to optimize three critical factors affecting extraction yield and bioactivity:
| Level | Trypsin (g) | Time (h) | Temperature (°C) |
|---|---|---|---|
| 1 | 0.1 | 3 | 37 |
| 2 | 0.2 | 4 | 46 |
| 3 | 0.3 | 5 | 55 |
The optimal conditions were identified by balancing extraction efficiency and biological activity, as assessed by cell viability assays on HepG2 cells.
Purification Techniques
After crude extraction, scolopin-2 requires purification to isolate the active peptide fraction with high purity.
Gel Filtration Chromatography:
- A Sephadex G-25 column is used for initial fractionation.
- The mobile phase consists of 0.1% trifluoroacetic acid in acetonitrile.
- Gradient elution is performed with a flow rate of 0.5 mL/min.
- Fractions are collected automatically and monitored by UV absorbance.
- Protein content and bioactivity (e.g., antitumor effect) are assessed to select active fractions.
High-Performance Liquid Chromatography (HPLC):
- Due to the hydrophilic nature of scolopin-2, a hydrophilic XAmide column (5 μm, 100 Å, 4.6 mm × 250 mm) is preferred over conventional C18 reversed-phase columns.
- The elution solvent system includes acetonitrile, water, and 100 mM ammonium formate (pH 3.5).
- Flow rate is 4 mL/min with detection at 260 nm.
- Fractions corresponding to chromatogram peaks are collected and tested for bioactivity.
- Multiple rounds of HPLC and bioactivity assays ensure high purity and activity of the final peptide.
Peptide Identification and Characterization
Mass Spectrometry and Sequence Analysis:
- Quadrupole time-of-flight mass spectrometry (UPLC-QTOF MS) is used to determine the molecular weight of scolopin-2.
- Electrospray ionization in positive ion mode at 300 °C with 11 L/min gas flow and 15 psi spray pressure is employed.
- Peptide sequences are matched against protein databases using the Mascot search engine to confirm identity.
Chemical Synthesis of Scolopin-2
To obtain sufficient quantities and ensure batch-to-batch consistency, scolopin-2 is often synthesized chemically using solid-phase peptide synthesis (SPPS):
- Resin Preparation: Chloromethyl resin (~400 mg) is used as the solid support.
- Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) removes the Fmoc protecting group.
- Coupling: Amino acids are sequentially coupled using N,N’-diisopropyl carbodiimide and 1-hydroxybenzotriazole as activating agents.
- Monitoring: Ninhydrin test at 100 °C confirms successful deprotection and coupling.
- Washing: DMF washes remove excess reagents between steps.
- Completion: The cycle repeats until the full peptide chain is assembled.
- Purification: Synthetic peptide is purified by HPLC and characterized by mass spectrometry.
- Storage: Freeze-dried and stored at -20 °C until use.
Structural and Functional Validation
Circular Dichroism (CD) Spectroscopy:
- CD analysis reveals that scolopin-2 adopts an α-helical conformation, which is important for its membrane-disrupting antimicrobial activity.
- Flow cytometry and potassium ion release assays confirm that scolopin-2 permeabilizes microbial membranes.
- Membrane depolarization is demonstrated by specific fluorescent dyes.
- Model membrane systems (giant unilamellar vesicles) show pore formation with diameters between 4.8 and 5.0 nm, elucidating the peptide’s mechanism of action.
Summary Table of Preparation Steps and Conditions
| Preparation Step | Method/Condition | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Extraction | Enzymatic hydrolysis with trypsin | 0.2 g trypsin, 4 h, 55 °C | Crude peptide extract |
| Centrifugation | Multiple spins at 3500-5000 rpm, 4 °C | 5-10 min durations | Removal of solids |
| Precipitation | Acetone and petroleum ether (1:1) | 2 volumes, 4 °C, centrifugation | Peptide precipitation |
| Freeze-drying | Lyophilization | -20 °C storage | Dry peptide powder |
| Gel Filtration Chromatography | Sephadex G-25, 0.1% TFA-acetonitrile | 0.5 mL/min flow rate | Fractionation by size |
| HPLC Purification | Hydrophilic XAmide column | Acetonitrile-water-ammonium formate mobile phase, 4 mL/min | High purity peptide isolation |
| Mass Spectrometry | UPLC-QTOF MS, ESI positive mode | 300 °C, 11 L/min gas flow, 15 psi spray pressure | Molecular weight and sequence confirmation |
| Chemical Synthesis | Solid-phase peptide synthesis (SPPS) | Chloromethyl resin, Fmoc chemistry | Synthetic scolopin-2 with confirmed purity |
Research Findings on Preparation Impact
- The enzymatic hydrolysis method with trypsin at 55 °C for 4 hours yields optimal extraction efficiency and biological activity compared to other proteases and conditions.
- The use of hydrophilic HPLC columns is critical for effective purification due to the peptide’s polar nature.
- Synthetic scolopin-2 matches the natural peptide in molecular weight and bioactivity, enabling scalable production for research and therapeutic applications.
- Structural studies confirm that the α-helical conformation is preserved in synthetic peptides, essential for antimicrobial function.
Q & A
Q. What are the structural and functional characteristics of Scolopin-2, and how do they relate to its antimicrobial activity?
Scolopin-2 is a cationic peptide with amphipathic α-helical or β-sheet conformations, enabling membrane disruption via hydrophobic interactions. Its mechanism involves three steps: (1) conformational changes to expose hydrophobic residues, (2) insertion into microbial membranes via hydrophobic domains, and (3) pore formation leading to cell lysis . To validate structural features, researchers should use circular dichroism (CD) spectroscopy for secondary structure analysis and molecular dynamics (MD) simulations to model membrane interactions .
Q. How can researchers access reliable data on Scolopin-2 and related antimicrobial peptides (AMPs)?
The Antimicrobial Peptide Database (APD) provides comprehensive sequence, structure, and activity data for natural and synthetic AMPs, including Scolopin-2. Use the APD’s search tools with keywords like "Scolopin-2" or filter by source organism (e.g., centipede venom). Always cross-reference with literature (e.g., PubMed) and cite the APD using its guidelines .
Q. What in vitro assays are recommended to evaluate Scolopin-2’s antimicrobial efficacy?
Standard assays include:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
- Time-kill kinetics : Assess bactericidal speed.
- Hemolysis assays : Evaluate toxicity using mammalian red blood cells (RBCs).
For consistency, follow CLSI guidelines and include positive controls (e.g., polymyxin B) and solvent controls .
Advanced Research Questions
Q. How can structural modifications of Scolopin-2 optimize its therapeutic index (TI)?
Rational design strategies:
- C-terminal amidation : Enhances stability and membrane affinity, as shown in Scolopin-2-NH₂, which reduced hemolysis while maintaining activity .
- Residue substitution : Replace lysine/leucine residues to balance charge and hydrophobicity. Use Fmoc-based solid-phase synthesis and validate via HPLC and mass spectrometry .
- Chimeric peptides : Fuse Scolopin-2 with spacer or binding modules (e.g., solid-binding peptides) for targeted delivery .
Q. How do conflicting data on AMP mechanisms (e.g., membrane disruption vs. intracellular targeting) apply to Scolopin-2?
Scolopin-2’s primary mechanism is membrane disruption, but secondary intracellular effects (e.g., inhibition of chitin synthase in fungi) are possible. Resolve contradictions via:
Q. What computational tools are available for predicting Scolopin-2’s activity and designing derivatives?
- iAMP-2L : Predicts AMP functionality and classifies peptide types .
- DBAASP v.2 : Provides 3D structures and MD simulation data for structure-activity relationship (SAR) studies .
- Molecular docking : Model interactions with targets like chitin synthase (use AutoDock Vina or Schrödinger) .
Q. How can machine learning (ML) enhance Scolopin-2 research?
ML models (e.g., trained on APD data) can:
- Predict antimicrobial efficacy across microbial strains.
- Identify sequence motifs linked to low hemolysis.
- Reconstruct ancestral peptides via "molecular de-extinction" for evolutionary insights .
Q. What experimental models are suitable for studying Scolopin-2’s antitumor activity?
- In vitro : Use HeLa cells for proliferation assays (MTT or flow cytometry).
- In vivo : BALB/c nude mice with xenograft tumors. Dose with Scolopin-2-NH₂ (5–10 mg/kg) and monitor tumor volume and toxicity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
